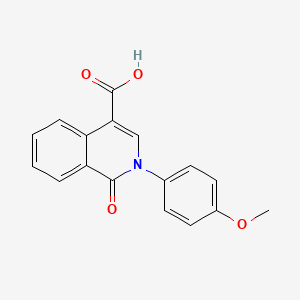

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

説明

特性

IUPAC Name |

2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-12-8-6-11(7-9-12)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFGOYMTOYOMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds, such as 2-(4-methoxyphenyl)acetamide, have been found to interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function.

Biochemical Pathways

Related compounds have been associated with the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

生物活性

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound belonging to the isoquinoline derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is C17H15NO4. The structure features a methoxy group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid showed inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy .

Table 1: Inhibition of PARP Activity

| Compound | IC50 (nM) | % Inhibition at 1 µM |

|---|---|---|

| 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | TBD | TBD |

| Olaparib (reference) | 156 | 85.2 |

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial properties. Compounds structurally related to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | E. coli | TBD |

| Related Isoquinoline Derivative | S. aureus | TBD |

The biological activity of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be attributed to its ability to interact with specific biological targets:

- PARP Inhibition : By inhibiting PARP enzymes, the compound may enhance the cytotoxic effects of DNA-damaging agents in cancer therapy.

- Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

Several studies have explored the pharmacological potential of isoquinoline derivatives:

- Study on Anticancer Properties : A series of isoquinoline derivatives were synthesized and tested for their ability to inhibit PARP activity. One derivative showed an IC50 value in the low nanomolar range, indicating strong potential as an anticancer agent .

- Antimicrobial Screening : A compound structurally related to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid was evaluated against multiple bacterial strains and demonstrated significant antibacterial activity with low MIC values .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of isoquinoline structures, including 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results.

Case Studies and Findings

- In vitro Studies : Compounds similar to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have shown significant antiproliferative effects against esophageal squamous cell carcinoma (ESCC). For instance, derivatives exhibited IC50 values around 10 µM, indicating strong anticancer potential through mechanisms such as autophagy modulation .

- Mechanistic Insights : The mechanism underlying the anticancer effects involves the induction of autophagic cell death in cancer cells. This suggests that the compound could be developed further for therapeutic strategies targeting resistant cancer phenotypes .

Neuroprotective Effects

The isoquinoline scaffold is known for its neuroprotective properties. Research indicates that compounds related to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid may provide protective effects against neurodegenerative diseases.

Research Insights

- Neuroprotection : Studies have shown that isoquinoline derivatives can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Drug Development and Structure-Activity Relationships (SAR)

The structural features of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid make it an attractive candidate for further drug development.

Structure-Activity Relationships

- Modification Potential : Variations in substituents on the phenyl ring or alterations to the isoquinoline core can significantly impact biological activity. SAR studies indicate that specific modifications can enhance potency against various biological targets .

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is crucial for its application in research.

Synthesis Overview

The synthesis typically involves multi-step organic reactions that modify the isoquinoline core to introduce various functional groups, which can significantly influence the biological activity of the resulting compounds.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The compound is typically synthesized via multicomponent reactions or Pd-catalyzed cross-coupling. For example, analogs like trans-3-(4-bromophenyl)-2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid are synthesized using a three-step protocol: (i) condensation of substituted anilines with anhydrides, (ii) cyclization under acidic conditions, and (iii) purification via recrystallization (ethanol/water) . Reaction optimization often involves temperature control (e.g., reflux in DMF) and catalysts like PdCl₂(PPh₃)₂ .

Q. How is structural characterization performed for this compound?

Key techniques include:

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ ~3.8 ppm for -OCH₃) and dihydroisoquinoline backbone resonance .

- IR spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for oxo and carboxylic acid groups) .

- Melting point analysis : Provides purity indicators (e.g., analogs report melting ranges like 102.4–105.3°C) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Polar aprotic solvents like DMSO or DMF are effective due to the compound’s carboxylic acid and aromatic groups. Ethanol/water mixtures are used for recrystallization .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives with bulky substituents?

Optimize catalyst systems: Use Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃) to enhance steric tolerance in cross-coupling steps. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline was synthesized with PdCl₂(PPh₃)₂/PCy₃, achieving higher regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) further improves yield .

Q. How to address contradictions in bioactivity data across structurally similar analogs?

Q. What strategies mitigate impurities in scaled-up synthesis?

- HPLC monitoring : Detect trace impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones at 2.4–5.6%) introduced during esterification .

- Green chemistry approaches : Replace hygroscopic reagents (e.g., triethyl methanetricarboxylate) with anhydrous alternatives to minimize water-induced side reactions .

Methodological Challenges and Solutions

Q. How to resolve low solubility in biological assays?

- Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

Q. What computational tools predict the compound’s reactivity or binding modes?

Q. How to handle discrepancies in spectroscopic data across studies?

- Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .

- Cross-lab validation : Compare data with published analogs (e.g., 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid , CAS 15733-89-8) to identify instrumentation biases .

Safety and Handling

Q. What safety precautions are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。